4-(Benzyloxy)-1-bromo-2-chlorobenzene
Overview
Description
The compound "4-(Benzyloxy)-1-bromo-2-chlorobenzene" is a benzene derivative that is characterized by the presence of bromo and chloro substituents on the benzene ring, as well as a benzyloxy group. This structure suggests potential applications in various chemical syntheses and possibly in the development of materials with specific properties.
Synthesis Analysis
The synthesis of halogenated benzene derivatives often involves multi-step reactions, including halogenation, nucleophilic substitution, and elimination reactions. For instance, a related compound, "4-Bromo-2-(bromomethyl)-1-((4-chlorobenzyl)oxy)benzene," was synthesized from 1-chloro-4-(chloromethyl)benzene and 5-bromo-2-hydroxybenzaldehyde through elimination, reduction, and bromination reactions . Similarly, the synthesis of "this compound" would likely follow a comparable synthetic route, with careful consideration of the order of introduction of substituents to preserve the desired functional groups.
Molecular Structure Analysis
The molecular structure of halogenated benzene derivatives can be significantly influenced by the nature and position of the substituents. For example, the crystal structure of a bromo analogue of a chlorobenzene derivative showed a significant twist between the benzene rings due to the presence of the bromo substituent . The structure of "this compound" would also be expected to exhibit unique geometric features, which could be elucidated through techniques such as X-ray crystallography or NMR spectroscopy.
Chemical Reactions Analysis
Halogenated benzene derivatives participate in various chemical reactions, including coupling reactions, which are essential in the synthesis of complex organic molecules. The presence of a benzyloxy group in "this compound" could influence its reactivity, making it a potential candidate for further functionalization. For example, the Wittig-Horner reaction was used to synthesize "1-Bromo-4-(2,2-diphenylvinyl)benzene" from a related bromobenzene compound . Such reactions could be applicable to "this compound" for the synthesis of novel organic materials.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzene derivatives can be studied using various spectroscopic and computational methods. For instance, the vibrational spectra of "2-bromo-1,4-dichlorobenzene" were investigated using experimental and theoretical methods, revealing insights into its electronic density and local reactivity properties . Similarly, the properties of "this compound" could be explored through density functional theory (DFT) calculations and spectroscopic techniques such as NMR and IR to understand its electronic structure, reactivity, and potential nonlinear optical properties.
Scientific Research Applications
Synthesis of CCR5 Antagonists
Research has shown that 4-(Benzyloxy)-1-bromo-2-chlorobenzene can be used in the synthesis of CCR5 antagonists. These compounds are synthesized through a process involving elimination, reduction, and bromization reactions. CCR5 antagonists have potential bioactivities, indicating their significance in medical research and drug development (Cheng De-ju, 2015).
Metabolic Effects of Chlorinated Benzenes
Another study investigated the impact of chlorinated benzenes, including this compound, on the metabolism of foreign organic compounds. The findings showed that certain chlorinated benzenes can induce metabolism changes, which is significant for understanding their interactions within biological systems (G. Carlson & R. Tardiff, 1976).
Spectroscopic Analysis
There has been research into the spectroscopic properties of chlorobenzenes, including 1-bromo-4-chlorobenzene. Such studies help in understanding the molecular structure and behavior of these compounds under various conditions, which is crucial for their application in scientific research (V. Udayakumar, S. Periandy, & S. Ramalingam, 2011).
Liquid Crystal Phase Studies
Studies on chlorobenzene and bromobenzene in liquid crystalline phases have provided insights into the molecular structures and properties of these compounds, which is valuable for applications in materials science and engineering (J. Jacobsen & K. Schaumburg, 1977).
Dielectric and Optical Transmittance Properties
Research has been conducted on the effect of polar substituents, like bromo and chloro, on the dielectric and optical transmittance properties of certain mesogenic compounds. This research is pivotal in the development of materials with specific electronic and optical properties (P. Chand & R. Manohar, 2010).
Antibacterial Activity of Derivatives
There has been a synthesis of derivatives of this compound, which were tested for antibacterial activity. This research is vital in the search for new antimicrobial agents and understanding the biological activity of such compounds (G. S. Prasad et al., 2006).
properties
IUPAC Name |
1-bromo-2-chloro-4-phenylmethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClO/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMHQPWNKOXREJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624706 | |
Record name | 4-(Benzyloxy)-1-bromo-2-chlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60624706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
729590-57-2 | |
Record name | 4-(Benzyloxy)-1-bromo-2-chlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60624706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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